molecular formula C12H17BO2 B1348812 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane CAS No. 24388-23-6

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Cat. No. B1348812
CAS RN: 24388-23-6
M. Wt: 204.08 g/mol
InChI Key: KKLCYBZPQDOFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane” is also known as Phenylboronic acid pinacol ester . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The empirical formula of “4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane” is C12H17BO2 . The molecular weight is 204.07 .


Chemical Reactions Analysis

Phenylboronic acid pinacol ester is used in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling of various aryl iodides . It can also be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 27-31 °C (lit.) . The refractive index is n20/D 1.396 (lit.) . The density is 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Organic Compounds

The compound has been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, showing potential in inhibiting serine proteases including thrombin without significant S–B or N–B coordination (Spencer et al., 2002). Additionally, its role in the rhodium-catalyzed hydroboration of allyl phenyl sulfone demonstrates its utility in creating complex molecular structures, evidenced by a detailed crystallographic analysis (Coombs et al., 2006).

Applications in Detection and Material Synthesis

A notable application includes the development of a 4-substituted pyrene derivative for the detection of H2O2 in living cells, showcasing its utility in biomedical research (Nie et al., 2020). This compound, with its large Stokes shift, offers enhanced sensitivity and selectivity for H2O2, underlining the effectiveness of phenyl boronic ester functionalization.

Electrosynthesis and Catalysis

Electrochemical properties and reactions of sulfur-containing organoboron compounds have been examined, revealing the β-effect of organoborate with lower oxidation potential, offering insights into the anodic substitution reaction of organoboronate ester (Tanigawa et al., 2016). Moreover, the rhodium-catalyzed arylation of fullerene (C60) with organoboron compounds in water's presence was studied using DFT calculations, illustrating the potential of this compound in modifying the energy profile of reactions without significant steric hindrance (Martínez et al., 2015).

Polymer Science and Nanotechnology

In polymer science, the synthesis of Pinacolylboronate-Substituted Stilbenes and their application in synthesizing boron-capped polyenes for potential use in LCD technology and therapeutic applications for neurodegenerative diseases have been explored (Das et al., 2015). Furthermore, the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates the utility of this compound in creating well-defined block copolymers for potential electronic applications (Yokozawa et al., 2011).

Safety And Hazards

Phenylboronic acid pinacol ester is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLCYBZPQDOFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341152
Record name 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

CAS RN

24388-23-6
Record name 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phenyl boronic acid (100 g, 0.82 mol, 1 equiv.) and pinacol (96.92 g, 0.82 mol, 1 equiv.) were dissolved in toluene (500 mL) at room temperature. The cloudy solution was then placed on to a rotary evaporator and stirred for 2 hours at 60° C. After this period the solid had dissolved, concurrent with the formation of water (ca. 29.5 mL) as a second layer. The water was then removed in a separating funnel and the crude reaction filtered through Celite. Evaporation of the solvent yielded a clear pale yellow oil which solidified on cooling in a refrigerator to give the title compound in a near-quantitative yield as a white solid (ca. 167 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96.92 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a reaction tube under nitrogen, a mixture of PdCl2(dppf)CH2Cl2 (23 mg; 0.028 mmol) and triethylamine (0.36 ml; 2.58 mmol) in dioxane (4 ml; dried over 4 Å sieves) was sealed and stirred at 80° C. overnight (18 h). After cooling to room temperature, 1.29M HB(pin) in dioxane (1.00 ml; 1.29 mmol) and phenyl trifluoromethanesulfonate (197 mg; 0.871 mmol) were added and the reaction mixture was stirred at 80° C. GC analysis after 4 days showed a new peak at 7.4 minutes which was identified by GC/MS as the desired phenylborate compound.
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
phenylborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
197 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Citations

For This Compound
177
Citations
JP Martínez, M Solà, A Poater - ChemistryOpen, 2015 - Wiley Online Library
Density functional theory (DFT) calculations were carried out to study the reaction mechanism of the Suzuki–Miyaura rhodium‐catalyzed hydroarylation of fullerene (C 60 ) by …
JP Martínez López, M Solà i Puig… - … 2015, vol. 4, núm. 6, p …, 2015 - dugi-doc.udg.edu
Density functional theory (DFT) calculations were carried out to study the reaction mechanism of the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene (C60) by …
Number of citations: 2 dugi-doc.udg.edu
A Mahl, HA Yemam, R Fernando, JT Koubek… - Nuclear Instruments and …, 2018 - Elsevier
We report here on the synthesis and characterization of a novel 10 B enriched aromatic molecule that can be incorporated into common poly(vinyltoluene) (PVT) based plastic …
Number of citations: 14 www.sciencedirect.com
S Yasuike, Y Dong, N Kakusawa, M Matsumura… - Journal of …, 2014 - Elsevier
The reaction of triarylantimony diacetates with tetra(alkoxo)diborons in the presence of PdCl 2 (PPh 3 ) 2 (1 mol%) catalyst resulted in the Miyaura-type B-arylation to form arylboronates …
Number of citations: 8 www.sciencedirect.com
A Pietrzyk, W Kutner, F D'Souza - science24.com
Preliminary results will be presented on application of a selective molecularly imprinted polymer (MIP) film for development of an acoustic histamine sensor. This MIP film and a 10-MHz …
Number of citations: 0 www.science24.com
C Zhou, RC Larock - The Journal of Organic Chemistry, 2006 - ACS Publications
The Pd(II)-catalyzed reaction of arylboronic acids and internal alkynes provides a convenient route to a wide variety of tetrasubstituted olefins. The reaction is conducted in DMSO using …
Number of citations: 76 pubs.acs.org
JW Clary, TJ Rettenmaier, R Snelling… - The Journal of …, 2011 - ACS Publications
Grignard reagents (aliphatic, aromatic, heteroaromatic, vinyl, or allylic) react with 1 equiv of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, PinBH) at ambient temperature in …
Number of citations: 144 pubs.acs.org
GWP Van Pruissen, F Gholamrezaie… - Journal of Materials …, 2012 - pubs.rsc.org
Using Stille and Suzuki polymerization reactions we incorporate thienoisoindigo (TII) as an acceptor co-monomer into a series of alternating π-conjugated copolymers with …
Number of citations: 99 pubs.rsc.org
TM Boller, JM Murphy, M Hapke… - Journal of the …, 2005 - ACS Publications
This paper describes mechanistic studies on the functionalization of arenes with the diboron reagent B 2 pin 2 (bis-pinacolato diborane(4)) catalyzed by the combination of 4,4‘-di-tert-…
Number of citations: 540 pubs.acs.org
CD Roy, HC Brown - Monatshefte für Chemie-Chemical Monthly, 2007 - Springer
A comparative study of the transesterification of five representative chiral and achiral boronic esters with various structurally modified diols was undertaken to qualitatively understand …
Number of citations: 51 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.